![molecular formula C9H11NO2 B590367 2,4,6-Trimethyl-5-nitrobenzene-d11 CAS No. 1126138-12-2](/img/structure/B590367.png)
2,4,6-Trimethyl-5-nitrobenzene-d11
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Description
Scientific Research Applications
Proteomics Research
2,4,6-Trimethyl-5-nitrobenzene-d11: is utilized in proteomics research as an isotopically labeled biochemical . This compound, with its deuterium atoms, serves as a stable isotope tracer, allowing researchers to track the incorporation of the labeled compound into proteins. This application is crucial for understanding protein dynamics, interactions, and post-translational modifications.
Metabolic Pathway Analysis
In metabolic research, stable isotope labeling with compounds like 2,4,6-Trimethyl-5-nitrobenzene-d11 enables the study of metabolic pathways in vivo . Researchers can safely trace the metabolic processes and fluxes, providing insights into the functioning of biological systems and the effects of various interventions.
Environmental Monitoring
2,4,6-Trimethyl-5-nitrobenzene-d11: is used as an environmental standard for pollutant detection . Its stable isotope-labeled structure allows for accurate quantification of pollutants in air, water, soil, and food, contributing to environmental protection and safety.
Clinical Diagnostics
The compound’s application extends to clinical diagnostics, where it is used for imaging and diagnosis due to its stable isotopic label . It aids in the precise tracking of compounds within the body, enhancing the diagnostic process.
Organic Chemistry Research
In organic chemistry, 2,4,6-Trimethyl-5-nitrobenzene-d11 serves as a reference compound for chemical identification and quantification . Its labeled structure is pivotal in studying reaction mechanisms and kinetics, as well as in verifying synthetic pathways.
Material Science
The compound’s properties are valuable in material science, where it can be used to study the behavior of materials under various conditions . Its stability and labeled atoms make it suitable for investigating material interactions at the molecular level.
properties
IUPAC Name |
1,3-dideuterio-5-nitro-2,4,6-tris(trideuteriomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEKDQTVGHRSNS-JXCHDVSKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-5-nitrobenzene-d11 |
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